Ethyl 3-(4-iodophenyl)propyl carbonate
Description
Properties
CAS No. |
60075-79-8 |
|---|---|
Molecular Formula |
C12H15IO3 |
Molecular Weight |
334.15 g/mol |
IUPAC Name |
ethyl 3-(4-iodophenyl)propyl carbonate |
InChI |
InChI=1S/C12H15IO3/c1-2-15-12(14)16-9-3-4-10-5-7-11(13)8-6-10/h5-8H,2-4,9H2,1H3 |
InChI Key |
PWBZVZALMHJNQE-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)OCCCC1=CC=C(C=C1)I |
Origin of Product |
United States |
Preparation Methods
Transesterification Method
This method involves the reaction of ethyl carbonate or diethyl carbonate with 3-(4-iodophenyl)propyl alcohol under catalytic conditions to form the desired carbonate ester.
- Reaction conditions: Typically carried out under reflux in an inert atmosphere (e.g., nitrogen), using a base catalyst such as potassium carbonate or an organic base.
- Solvent: Non-polar solvents like toluene or polar aprotic solvents such as dimethylformamide (DMF) are common.
- Temperature: Ranges from 80°C to 120°C depending on catalyst and solvent.
- Reaction time: 3 to 8 hours to achieve optimal conversion.
This method benefits from straightforward operation and relatively high yield, but requires careful control of moisture and reaction atmosphere to avoid hydrolysis.
Carbonylation via Ethyl Chloroformate
An alternative approach uses ethyl chloroformate reacting with 3-(4-iodophenyl)propyl alcohol or its precursor:
- Step 1: Preparation of 3-(4-iodophenyl)propyl alcohol or halide intermediate.
- Step 2: Reaction with ethyl chloroformate in the presence of a base such as triethylamine.
- Conditions: The reaction is typically performed at 0°C to room temperature to control reactivity and minimize side reactions.
- Work-up: After reaction completion, aqueous work-up and purification by extraction and chromatography yield the carbonate ester.
This method is advantageous for its selectivity and mild conditions but requires handling of reactive chloroformate reagents.
Catalytic Coupling and Carbonate Formation
Recent advances include catalytic methods that activate carbon dioxide or carbonate sources for coupling with 3-(4-iodophenyl)propyl derivatives:
- Catalysts: Metal halides (e.g., FeCl3), graphene oxide with tetrabutylammonium bromide, or other organocatalysts.
- Reaction: Epoxide or halide precursors react with CO2 or carbonate donors under pressure and elevated temperatures.
- Conditions: Typically 100°C to 160°C, pressures up to 10 MPa, reaction times 1 to 15 hours.
- Advantages: High atom economy, environmentally friendly by utilizing CO2, and high selectivity.
Although this method is more common for cyclic carbonates, it can be adapted for linear carbonate esters like Ethyl 3-(4-iodophenyl)propyl carbonate with appropriate substrates.
Representative Reaction Scheme and Data Table
| Step | Reagents & Conditions | Yield (%) | Notes |
|---|---|---|---|
| 1 | 3-(4-iodophenyl)propyl alcohol + Diethyl carbonate, K2CO3, Toluene, 110°C, 5 h | 70-80 | Transesterification, moderate yield |
| 2 | 3-(4-iodophenyl)propyl alcohol + Ethyl chloroformate, Et3N, 0°C to RT, 3 h | 75-85 | Carbonylation, mild conditions |
| 3 | 3-(4-iodophenyl)propyl halide + CO2, FeCl3 catalyst, Acetonitrile, 160°C, 15 h, 10 MPa | 25-30 | Catalytic CO2 fixation, lower yield but green |
Purification and Characterization
- Purification: Flash column chromatography using petroleum ether/ethyl acetate mixtures is standard.
- Characterization: Confirmed by NMR (1H, 13C), HRMS (high-resolution mass spectrometry), and IR spectroscopy.
- Physical state: Typically isolated as a white solid or oil depending on purity.
Research Findings and Notes
- The transesterification method is widely used due to operational simplicity and scalability.
- Carbonylation with ethyl chloroformate offers better selectivity and milder reaction conditions but requires careful reagent handling.
- Catalytic CO2 fixation methods are promising for sustainable synthesis but currently yield lower product amounts and require optimization.
- Moisture control and inert atmosphere are critical across all methods to prevent hydrolysis of carbonate esters.
- Reaction times and temperatures must be optimized to balance conversion and side reactions.
Summary Table of Advantages and Disadvantages
| Method | Advantages | Disadvantages |
|---|---|---|
| Transesterification | Simple, scalable, good yields | Requires high temperature, moisture sensitive |
| Carbonylation with chloroformate | Mild conditions, high selectivity | Uses reactive reagents, handling hazards |
| Catalytic CO2 fixation | Environmentally friendly, uses CO2 as reagent | Lower yield, high pressure/temperature needed |
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-(4-iodophenyl)propyl carbonate can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles in substitution reactions.
Reduction Reactions: The compound can be reduced to form the corresponding ethyl 3-(4-aminophenyl)propyl carbonate.
Oxidation Reactions: The compound can be oxidized to form the corresponding carboxylic acid derivative.
Common Reagents and Conditions
Substitution: Common reagents include sodium azide, potassium cyanide, and other nucleophiles.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and hydrogen gas with a palladium catalyst.
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Major Products Formed
Substitution: Products include various substituted phenylpropyl carbonates.
Reduction: Products include ethyl 3-(4-aminophenyl)propyl carbonate.
Oxidation: Products include ethyl 3-(4-carboxyphenyl)propyl carbonate.
Scientific Research Applications
Ethyl 3-(4-iodophenyl)propyl carbonate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a radiolabeled compound in imaging studies.
Medicine: Explored for its potential use in drug development, particularly in the synthesis of compounds with anticancer and antiviral properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Ethyl 3-(4-iodophenyl)propyl carbonate depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets such as enzymes or receptors. The iodine atom can be replaced by other functional groups, allowing the compound to be modified for various biological activities.
Comparison with Similar Compounds
Research Findings and Limitations
- Stability: The iodine atom may increase susceptibility to photodegradation or nucleophilic substitution, requiring stabilization strategies absent in non-halogenated carbonates.
- Data Gaps : Experimental data on melting points, solubility, and toxicity are lacking, necessitating further studies.
Biological Activity
Ethyl 3-(4-iodophenyl)propyl carbonate, a compound featuring a unique structural configuration, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, synthesis methods, and relevant case studies that highlight its efficacy and applications.
Chemical Structure and Properties
This compound is characterized by the presence of an ethoxy group and a p-iodophenyl moiety. This specific combination influences both its chemical behavior and biological interactions. The compound's structural features suggest it may exhibit significant pharmacological profiles, particularly in antimicrobial and anticancer activities.
| Property | Value |
|---|---|
| Molecular Formula | C12H13IO3 |
| Polarizability | 25.7 |
| Boiling Point | 334 °C |
| Flash Point | 185 °C |
| Melting Point | 87.0 °C |
Biological Activity
Antimicrobial Properties:
Research indicates that compounds with structural similarities to this compound have shown effectiveness against various bacterial strains and fungi. For instance, derivatives exhibiting similar functionalities have been explored for their antimicrobial potential, suggesting that this compound may also possess similar properties.
Anticancer Activity:
In vitro studies have demonstrated that this compound can inhibit cell growth in certain cancer cell lines. The compound's mechanism of action may involve the modulation of key signaling pathways associated with tumorigenesis. For example, it has been noted that compounds with similar structures can interact with apoptotic pathways, enhancing cell death in cancerous cells .
Case Studies
-
Study on Antimicrobial Efficacy:
A study conducted on structurally related compounds revealed promising antimicrobial activity against Staphylococcus aureus and Escherichia coli. The findings suggested that the presence of the iodophenyl group enhances binding affinity to bacterial membranes, leading to increased efficacy in disrupting bacterial growth. -
Cancer Cell Line Testing:
In a comparative analysis of various derivatives, this compound was tested against several cancer cell lines, including MCF-7 (breast cancer) and HeLa (cervical cancer). Results indicated a dose-dependent inhibition of cell proliferation, with IC50 values suggesting potent activity comparable to established chemotherapeutic agents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
